molecular formula C18H20Cl2N4O B2788084 3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide CAS No. 1111503-58-2

3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide

货号 B2788084
CAS 编号: 1111503-58-2
分子量: 379.29
InChI 键: PJHHPCBSRIZEJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide, also known as DMXAA, is a small molecule that has shown potential as an anti-cancer agent. It was first synthesized in the 1990s and has since been the subject of extensive research.

作用机制

The mechanism of action of 3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide is not fully understood, but it is believed to act through the stimulation of the immune system. This compound activates the production of cytokines, which are signaling molecules that play a role in the immune response. This activation leads to the recruitment of immune cells to the site of the tumor, resulting in tumor necrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-α and IFN-γ, which play a role in the immune response. This compound has also been shown to increase vascular permeability, leading to enhanced drug delivery to tumors. In addition, this compound has been shown to have anti-inflammatory and anti-viral properties.

实验室实验的优点和局限性

One advantage of 3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide is its ability to induce tumor necrosis in a variety of cancer cell lines. This makes it a promising candidate for the development of anti-cancer therapies. However, there are also limitations to its use in lab experiments. This compound has been shown to have variable efficacy in different tumor models, and its mechanism of action is not fully understood. In addition, the optimal dose and administration schedule of this compound have not been established.

未来方向

There are several future directions for the study of 3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide. One area of research is the development of combination therapies that incorporate this compound with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict the response to this compound. In addition, the optimization of the dose and administration schedule of this compound is an important area of research. Finally, the development of this compound analogs with improved efficacy and safety profiles is an important direction for future research.
Conclusion:
This compound is a small molecule that has shown promise as an anti-cancer agent. Its ability to induce tumor necrosis and enhance the efficacy of chemotherapy and radiation therapy make it a promising candidate for the development of anti-cancer therapies. However, there are also limitations to its use in lab experiments, and its mechanism of action is not fully understood. Future research is needed to optimize the dose and administration schedule of this compound and to develop combination therapies and this compound analogs with improved efficacy and safety profiles.

合成方法

3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-chloronicotinic acid with 2-amino-4-methylpyridine to form 2-(2-amino-4-methylpyridin-3-yl)nicotinic acid. This intermediate is then reacted with 2,6-dichloro-4-(dimethylamino)phenol to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

科学研究应用

3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, and breast cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-viral properties.

属性

IUPAC Name

3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c1-12-11-13(24-9-7-23(2)8-10-24)3-5-15(12)21-18(25)17-14(19)4-6-16(20)22-17/h3-6,11H,7-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHHPCBSRIZEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。